molecular formula C18H26N2O3S B2554027 1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole CAS No. 898640-00-1

1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole

Cat. No. B2554027
CAS RN: 898640-00-1
M. Wt: 350.48
InChI Key: ASDLCHARXRSRQQ-UHFFFAOYSA-N
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Description

The compound “1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the core. The imidazole ring is substituted with a tert-butyl sulfonyl group and an ethoxyphenyl group .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Fluorescent probes play a crucial role in drug discovery. The unique characteristics of fluorophores, combined with advancements in synthetic methods, have led to their widespread use. Researchers have developed various fluorescent tags for subcellular localization studies and investigations into the mechanisms of action of bioactive compounds . In this context, our compound could serve as a valuable tool for tracking drug candidates within cells and understanding their interactions.

Enantioselective Synthesis

The research group led by Jeon has highlighted the utility of tert-butanesulfinamide (the sulfinimine form of our compound) in enantioselective synthesis. Specifically, it has been employed as a key reagent for the synthesis of pyrazole derivatives with potential anti-inflammatory properties . The compound’s chirality and reactivity make it an attractive choice for creating enantiopure molecules.

Sulfide Formation

S-tert-butyl isothiouronium bromide, derived from tert-butyl thiol (a sulfur-containing compound), has been successfully used as an odorless surrogate in the formation of tert-butyl aryl sulfides. Palladium-catalyzed C-S bond formation reactions have yielded high yields of these sulfides . Such reactions are relevant in the synthesis of various organic compounds.

Future Directions

Sulfonamides, such as this compound, continue to be prevalent today, especially in the field of drug development . They are highly versatile building blocks for synthetic chemistry and have numerous applications in medicinal chemistry. Future research may focus on exploring the potential uses of this compound in various fields, including medicine and materials science .

properties

IUPAC Name

1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-2-propan-2-ylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-7-23-16-9-8-14(12-15(16)18(4,5)6)24(21,22)20-11-10-19-17(20)13(2)3/h8-13H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDLCHARXRSRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C=CN=C2C(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(tert-butyl)-4-ethoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole

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